trans-2-Fluorocyclopropanamine hydrochloride
Overview
Description
trans-2-Fluorocyclopropanamine hydrochloride: is a fluorinated cyclopropane derivative with the molecular formula C3H7ClFN. It is a solid compound that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Fluorocyclopropanamine hydrochloride typically involves the fluorination of cyclopropanamine. One common method includes the reaction of cyclopropanamine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: : trans-2-Fluorocyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated cyclopropanones.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclopropanones, while substitution reactions can produce a variety of substituted cyclopropanamines .
Scientific Research Applications
Chemistry: : In chemistry, trans-2-Fluorocyclopropanamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: : In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways involving amines .
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties to the final products, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to trans-2-Fluorocyclopropanamine hydrochloride include other fluorinated cyclopropanamines and fluorinated amines. Examples include 2-Fluorocyclopropanamine and 3-Fluorocyclopropanamine .
Uniqueness: : The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties. The trans-configuration and the presence of the fluorine atom confer distinct reactivity and stability compared to other similar compounds .
Biological Activity
Trans-2-fluorocyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring with a fluorine substituent and an amine group. Its molecular formula is CHClF, and it has been utilized as a building block in organic synthesis and drug development.
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Modulation of Cytokines : Research indicates that this compound may modulate cytokines such as IL-12 and IL-23, which are critical in autoimmune responses. It acts by inhibiting Tyk2-mediated signal transduction, potentially providing therapeutic benefits for conditions like systemic lupus erythematosus (SLE) and other autoimmune disorders .
- Interaction with Biomolecules : The compound has shown potential interactions with various biomolecules, suggesting a role in influencing biochemical pathways. However, the precise mechanisms remain to be fully elucidated.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may serve as an inhibitor for specific enzymes involved in disease processes, although detailed enzymatic assays are required to confirm these findings .
The exact mechanism of action for this compound is not well-documented; however, it is believed to involve:
- Cytokine Pathway Modulation : By inhibiting Tyk2, it may disrupt the signaling pathways associated with IL-12 and IL-23 production, leading to reduced inflammation in autoimmune diseases .
- Potential Inhibition of Histone Demethylases : Similar compounds have been shown to inhibit histone demethylases like LSD1, which could suggest a role for trans-2-fluorocyclopropanamine in epigenetic regulation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Case Study on Autoimmune Disorders : A study explored the effects of compounds similar to trans-2-fluorocyclopropanamine on patients with SLE. The results indicated that modulation of cytokine levels correlated with improved clinical outcomes, suggesting that similar compounds could offer therapeutic benefits .
- Clinical Application in Cancer : Another case study investigated the use of cyclopropane derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through enzyme modulation. The findings support further investigation into trans-2-fluorocyclopropanamine's potential as an anticancer agent .
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-SWLXLVAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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